molecular formula C13H12ClNO2 B5433988 2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide

2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide

Cat. No. B5433988
M. Wt: 249.69 g/mol
InChI Key: JDYVZJVSALTKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-N-(2-furylmethyl)acetamide, commonly known as CFMA, is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA is a member of the acetamide family and has a molecular weight of 295.77 g/mol.

Mechanism of Action

CFMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. CFMA also inhibits the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma. CFMA has been shown to have a high affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CFMA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CFMA has been reported to have a low toxicity and high selectivity for COX-2 and CB2 receptors.

Advantages and Limitations for Lab Experiments

CFMA has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize. It has a high affinity for the CB2 receptor, making it a useful tool for studying the immune system. CFMA has been shown to have a low toxicity and high selectivity for COX-2 and CB2 receptors, making it a safe and effective compound for in vitro and in vivo experiments. The limitations of CFMA include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

CFMA has potential for future research in several areas. It could be used to study the role of COX-2 and CB2 receptors in the immune system, inflammation, and pain. CFMA could also be used to study the mechanisms of cancer growth and to develop new cancer therapies. Further research is needed to explore the full potential of CFMA in these areas.
In conclusion, CFMA is a synthetic compound that has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. CFMA has been shown to have anti-inflammatory, antitumor, and analgesic effects. It has a high affinity for the CB2 receptor and inhibits the activity of COX-2 and LOX enzymes. CFMA has several advantages for lab experiments, including its simple synthesis method, low toxicity, and high selectivity for COX-2 and CB2 receptors. CFMA has potential for future research in several areas, including the immune system, inflammation, pain, and cancer.

Synthesis Methods

CFMA is synthesized by the reaction of 3-chlorobenzoyl chloride with 2-furfurylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification and recrystallization. The synthesis method of CFMA is relatively simple and efficient, making it a popular compound for scientific research.

Scientific Research Applications

CFMA has been widely used in scientific research as a pharmacological tool to explore the mechanisms of various biological processes. It has been reported to have anti-inflammatory, antitumor, and analgesic effects. CFMA has been used in studies of the central nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-4-1-3-10(7-11)8-13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVZJVSALTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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